molecular formula C17H22N2O2 B7475635 1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide

1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide

Cat. No. B7475635
M. Wt: 286.37 g/mol
InChI Key: YHGANQNZVISFOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide, also known as CPP or CPP-115, is a novel compound that has gained significant attention in the field of neuroscience. CPP-115 is a potent inhibitor of the enzyme GABA aminotransferase (GABA-AT), which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. Inhibition of GABA-AT leads to an increase in GABA levels, resulting in enhanced GABAergic neurotransmission.

Mechanism of Action

1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115 exerts its pharmacological effects by inhibiting GABA-AT, which results in an increase in GABA levels in the brain. GABA is the main inhibitory neurotransmitter in the central nervous system and plays a critical role in the regulation of neuronal excitability. Enhancement of GABAergic neurotransmission by 1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115 has been shown to have anticonvulsant, anxiolytic, and analgesic effects.
Biochemical and Physiological Effects
1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115 has been shown to have a range of biochemical and physiological effects. In animal studies, the compound has been shown to reduce seizure activity, decrease anxiety-like behavior, and alleviate pain. 1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115 has also been shown to enhance cognitive function and memory in rodents.

Advantages and Limitations for Lab Experiments

One advantage of 1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115 is its high potency and selectivity for GABA-AT inhibition. This makes it a valuable tool for studying the role of GABAergic neurotransmission in various neurological disorders. However, the complex synthesis of 1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115 can be a limitation for lab experiments, as it requires specialized expertise in organic chemistry.

Future Directions

There are several future directions for the study of 1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115. One area of research is the development of novel analogs with improved pharmacological properties. Another direction is the investigation of the compound's potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the role of 1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115 in modulating synaptic plasticity and neurogenesis is an area of active research.

Synthesis Methods

1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115 can be synthesized using a multi-step process that involves the reaction of piperidine-4-carboxylic acid with 4-methylphenylhydrazine to form the corresponding hydrazide. The hydrazide is then treated with cyclopropanecarbonyl chloride to yield 1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115. The synthesis of 1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115 is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115 has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and addiction. The compound has shown promising results in preclinical studies and has advanced to clinical trials for the treatment of cocaine addiction. 1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115 has also been investigated for its potential to enhance cognitive function and memory.

properties

IUPAC Name

1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-12-2-6-15(7-3-12)18-16(20)13-8-10-19(11-9-13)17(21)14-4-5-14/h2-3,6-7,13-14H,4-5,8-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGANQNZVISFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide

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